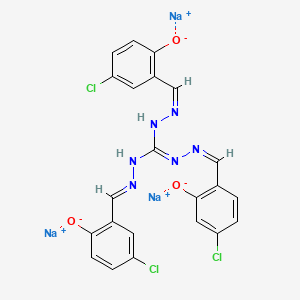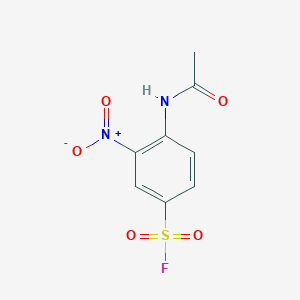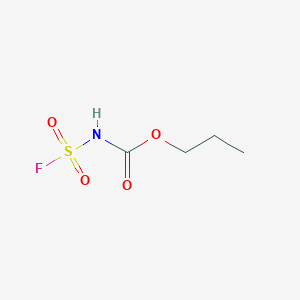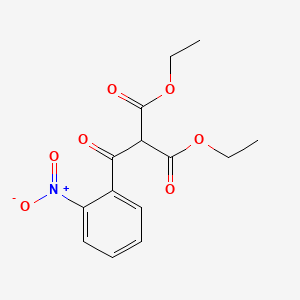
Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile is a chemical compound with a unique structure that includes a cyclobutyl ring and a benzonitrile group
Preparation Methods
The synthesis of Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile typically involves several steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxy group. The benzonitrile group is then attached through a series of reactions that may include nucleophilic substitution and amination. Industrial production methods often optimize these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclobutyl-containing compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Rel-3-(((1R,2R)-2-hydroxycyclobutyl)amino)benzonitrile can be compared with similar compounds such as:
Rel-3-(((1R,2R)-2-amino)cyclobutyl)benzonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.
Rel-3-(((1R,2R)-2-hydroxycyclopentyl)amino)benzonitrile:
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[[(1R,2R)-2-hydroxycyclobutyl]amino]benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-8-2-1-3-9(6-8)13-10-4-5-11(10)14/h1-3,6,10-11,13-14H,4-5H2/t10-,11-/m1/s1 |
InChI Key |
DBVDCMYKWHIEFU-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC(=C2)C#N)O |
Canonical SMILES |
C1CC(C1NC2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)



![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)




![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)



